molecular formula C19H13ClIN5O2 B085719 Iodonitrotetrazolium chloride CAS No. 146-68-9

Iodonitrotetrazolium chloride

Cat. No. B085719
CAS RN: 146-68-9
M. Wt: 505.7 g/mol
InChI Key: JORABGDXCIBAFL-UHFFFAOYSA-M
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Description

Synthesis Analysis

INT is used in methods to determine soil dehydrogenase activity, involving the reduction of INT to iodonitrotetrazolium formazan (INTF). This is measured spectrophotometrically after extraction with solvents like N,N-dimethylformamide and ethanol. This method ensures a stable and colored complex formation, crucial for accurate measurement of dehydrogenase activity (Mersi & Schinner, 1991).

Molecular Structure Analysis

Research on INT's interaction with chromium(VI) demonstrates the formation of ion-associates in a hydrochloric acid medium, emphasizing its reactivity and potential in analytical applications, such as the determination of chromium in steels and soils (Kamburova, 1993).

Chemical Reactions and Properties

INT undergoes reduction reactions, particularly with superoxide anions, leading to the formation of water-soluble products with distinct absorbance maxima. This reduction rate is affected by enzymatic activities and can be inhibited by substances like superoxide dismutase (Podczasy & Wei, 1988).

Physical Properties Analysis

The physical properties of INT are characterized by its interaction with enzymes and its stability under various conditions. It is used in colorimetric assays for enzyme activities, where its physical properties, like absorbance changes, are key to its utility (Gella, Olivella, Pegueroles & Gener, 1981).

Chemical Properties Analysis

INT's chemical properties are highlighted in its use as an electron acceptor in enzyme assays, such as for succinate dehydrogenase. Its ability to undergo reduction and form colored complexes is essential for these biochemical applications (Munujos, Coll-Cantí, González-Sastre & Gella, 1993).

Scientific Research Applications

  • Soil Dehydrogenase Activity Measurement : An accurate method using iodonitrotetrazolium chloride for determining potential soil dehydrogenase activity is described. This method is important for studying soil microbial biomass and activity (Mersi & Schinner, 1991).

  • Chromium Determination : Iodonitrotetrazolium chloride interacts with chromium(VI), forming ion-associates in hydrochloric acid medium, useful for determining chromium in steels and soils (Kamburova, 1993).

  • Succinate Dehydrogenase Activity Assay : A spectrophotometric assay for succinate dehydrogenase activity utilizes iodonitrotetrazolium chloride as an electron acceptor, applicable in tissue homogenates and cell fractionation (Munujos et al., 1993).

  • Diaphorase Activity Assay : Iodonitrotetrazolium chloride is used to measure diaphorase activity in clinical chemical reagents and commercial preparations, offering a more efficient alternative to older methods (Gella et al., 1981).

  • Soil Microbial Activity Measurement : Iodonitrotetrazolium chloride is used in methods measuring soil dehydrogenase activity, offering insights into soil microbial activity and health (Friedel et al., 1994).

  • Chemical Kinetics in Bacterial Studies : The reduction of iodonitrotetrazolium chloride in the presence of Bacillus subtilis cells is described using chemical kinetics, highlighting its role in bacterial studies (Kalinina et al., 2019).

  • Superoxide Radical Studies : Iodonitrotetrazolium chloride is used to study superoxide radicals, demonstrating its utility in biochemical and biophysical research (Podczasy & Wei, 1988).

  • Vanadium Determination : A method for determining vanadium in steels involves a ternary ion-associate complex with iodonitrotetrazolium chloride (Simeonova et al., 2006).

  • Antibacterial Efficacy Testing : Iodonitrotetrazolium chloride is employed in antibacterial efficacy tests for compounds isolated from marine sponge-derived fungi (Handayani et al., 2022).

  • Metabolic Activity in Bacteria : The compound is used to assess metabolic activity in heat-stressed Listeria monocytogenes cells, comparing it with other methods (Bovill et al., 1994).

Safety And Hazards

INT is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

INT was used as a probe to explore the SOD-like activity of the Cu-X MOFs . This suggests that INT could be used in future research to explore the activities of other similar compounds .

properties

IUPAC Name

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORABGDXCIBAFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-]
Source PubChem
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Molecular Formula

C19H13ClIN5O2
Source PubChem
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DSSTOX Substance ID

DTXSID30932744
Record name Iodonitrotetrazolium violet
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Molecular Weight

505.7 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Iodonitrotetrazolium
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Product Name

Iodonitrotetrazolium chloride

CAS RN

146-68-9, 298-94-2
Record name Iodonitrotetrazolium violet
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Record name 2H-Tetrazolium, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-, chloride (1:1)
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Record name IODONITROTETRAZOLIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,690
Citations
JK Friedel, K Mölter, WR Fischer - Biology and fertility of soils, 1994 - Springer
… Table 3 Standard error [070] of the triphenyltetrazolium chloride (TTC) reduction and iodonitrotetrazolium chloride (INT) reduction with different methodological variants (n = 10). TTC …
Number of citations: 124 link.springer.com
W Von Mersi, F Schinner - Biology and fertility of soils, 1991 - Springer
Conditions for a rapid, precise [100 μg iodonitrotetrazolium chloride (INT)-formazan ml -1 assay mixture], and easily reproducible assay of potential soil dehydrogenase activity are …
Number of citations: 543 link.springer.com
P Munujos, J Collcanti, F Gonzalezsastre… - Analytical biochemistry, 1993 - Elsevier
A spectrophotometric assay method for determining succinate dehydrogenase activity is described in which iodonitrotetrazolium chloride is used as a final electron acceptor. The …
Number of citations: 144 www.sciencedirect.com
G Zanetti - Plant Science Letters, 1981 - Elsevier
… In conclusion, the reaction with iodonitrotetrazolium chloride seems a very useful test for the determination of ferredoxin-NADP + reductase, specially in crude preparations, due to its …
Number of citations: 22 www.sciencedirect.com
Z Simeonova, K Gavazov, A Alexandrov - Open Chemistry, 2006 - degruyter.com
The formation of a new ternary ion-associate complex of vanadium(V) with 2,3-dihydroxynaphthalene and iodonitrotetrazolium chloride with a composition ratio of 1:2:1 is reported. The …
Number of citations: 15 www.degruyter.com
M Kamburova, N Nikolov, A Nikolov - Chemia Analityczna, 1993 - beta.chem.uw.edu.pl
… In acid medium in the presence of 1- Hg(II) reacts with iodonitrotetrazolium chloride and gives … The aim of this paper is to use iodonitrotetrazolium chloride as a reagent for determination …
Number of citations: 5 beta.chem.uw.edu.pl
M Boggs, L Gribat, C Boele, N Wall - Journal of Radioanalytical and …, 2012 - akjournals.com
… ), using a solvent extraction system containing iodonitrotetrazolium chloride and chloroform. … Iodonitrotetrazolium chloride (INT) has been used to separate oxidation states of transition …
Number of citations: 17 akjournals.com
M Kamburova - Talanta, 1993 - Elsevier
The interaction of Iodonitrotetrazolium chloride and Tetrazolium Violet with chromium(VI) has been studied and the formation of ion-associates with a 1:1 composition in hydrochloric …
Number of citations: 25 www.sciencedirect.com
P Makhoahle, S Mashele - researchgate.net
… In this study piodonitrotetrazolium chloride (INT) assay was used to test and screen the inhibitory effects on the different microorganisms mostly isolated from cancer patients. …
Number of citations: 3 www.researchgate.net
S Kostova, A Dimitrov, A Alexandrov - CHEMICAL PAPERS-SLOVAK …, 2000 - chempap.org
… the tetrazolium salts tetrazolviolet and iodonitrotetrazolium chloride has been studied. The … cm - 3 for ion association complex with iodonitrotetrazolium chloride (INT), and 0.20— 2.00 …
Number of citations: 10 chempap.org

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